
4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride
Overview
Description
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of targets due to their diverse biological activities .
Mode of Action
Imidazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect multiple pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzyme activity .
Cellular Effects
The effects of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound’s interaction with tyrosine kinases can inhibit their activity, thereby affecting cell signaling pathways and gene expression . Additionally, 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride have been associated with hepatotoxicity and gastrointestinal disturbances in animal models . Threshold effects have also been observed, where specific dosages are required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported across cell membranes by ABC transporters, influencing its intracellular concentration and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride typically involves the reaction of o-phenylenediamine with p-aminobenzoic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester at elevated temperatures (140-220°C) to yield the desired benzimidazole derivative . The reaction mechanism involves the cyclocondensation of the starting materials to form the benzimidazole ring system.
Industrial Production Methods
Industrial production of 4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to crystallization and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the attached phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Used in the synthesis of various benzimidazole derivatives.
N-(4-(Benzimidazole-2-yl)phenyl)sulfonamides: Exhibits antibacterial and antifungal activities.
Uniqueness
4-(1H-Benzimidazol-2-yl)benzenamine hydrochloride is unique due to its specific structural features and the presence of both benzimidazole and aniline moieties. This combination imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRALWBYTELUWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60837-27-6 | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




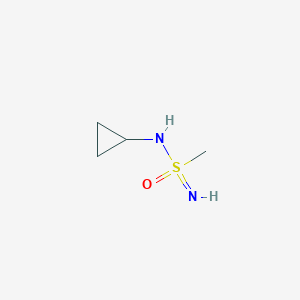

![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
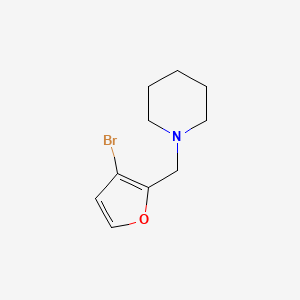
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
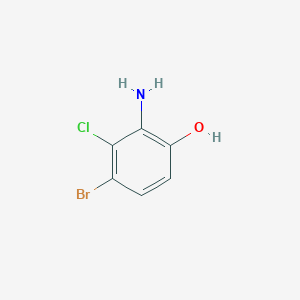
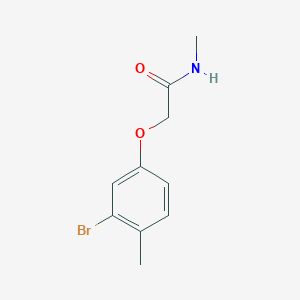

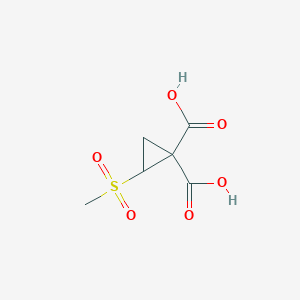


![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
